![molecular formula C11H12N2O2S2 B11763312 2-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetic acid](/img/structure/B11763312.png)
2-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetic acid is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the thieno[2,3-d]pyrimidine core, followed by functionalization at specific positions to introduce the ethyl, methyl, and thioacetic acid groups.
Formation of Thieno[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen sources under acidic or basic conditions.
Functionalization: Introduction of the ethyl and methyl groups can be done via alkylation reactions using alkyl halides in the presence of a base.
Thioacetic Acid Group Addition: This step often involves the use of thiol reagents and acetic acid derivatives under controlled conditions to ensure the correct positioning of the thioacetic acid group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, which may reduce the thioacetic acid group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the thioacetic acid group, where nucleophiles like amines or alcohols replace the thio group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.
Substitution: Amines, alcohols, in the presence of catalysts or under heating.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Corresponding amides, esters.
科学的研究の応用
2-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism by which 2-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetic acid exerts its effects depends on its interaction with molecular targets. It may inhibit or activate specific enzymes or receptors, leading to changes in cellular pathways. For example, it could inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity.
類似化合物との比較
Similar Compounds
- 2-((6-Methylthieno[2,3-d]pyrimidin-4-yl)thio)acetic acid
- 2-((6-Ethylthieno[2,3-d]pyrimidin-4-yl)thio)acetic acid
Uniqueness
2-((6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)thio)acetic acid is unique due to the specific combination of its ethyl and methyl groups, which can influence its chemical reactivity and biological activity. This distinct structure may result in different binding affinities and selectivities compared to its analogs, making it a valuable compound for targeted research and application development.
特性
分子式 |
C11H12N2O2S2 |
|---|---|
分子量 |
268.4 g/mol |
IUPAC名 |
2-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetic acid |
InChI |
InChI=1S/C11H12N2O2S2/c1-3-7-4-8-10(16-5-9(14)15)12-6(2)13-11(8)17-7/h4H,3,5H2,1-2H3,(H,14,15) |
InChIキー |
BPAFJUGQQHRJAK-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(S1)N=C(N=C2SCC(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


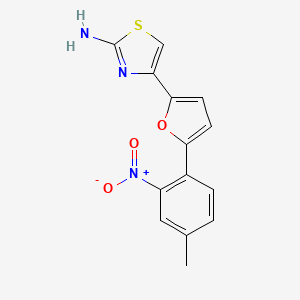
![(1-Vinyl-2-oxabicyclo[2.2.2]octan-4-yl)methyl acetate](/img/structure/B11763238.png)

![(5S,7R)-2-oxatricyclo[3.3.1.13,7]decan-1-amine;hydrochloride](/img/structure/B11763244.png)
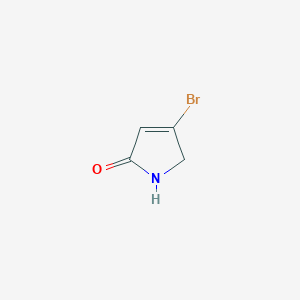
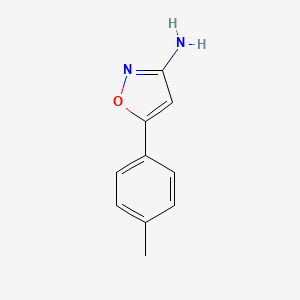

![(3AS,4R,7R,8aR)-7-hydroxytetrahydro-4,7-methano[1,3]dioxolo[4,5-c]oxepine-2,6(7H)-dione](/img/structure/B11763271.png)
![5-[4'-(1H-1,2,3,4-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]-1H-1,2,3,4-tetrazole](/img/structure/B11763274.png)
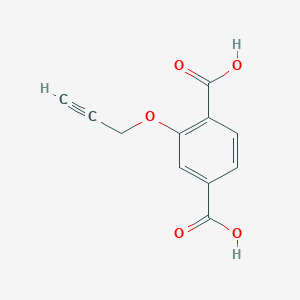

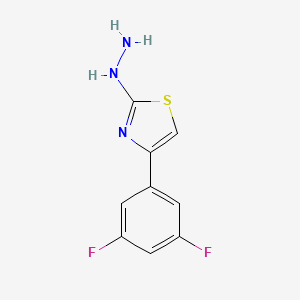
![N1-[2-(Dimethylamino)ethyl]-2-fluoro-N1-methylbenzene-1,4-diamine](/img/structure/B11763282.png)

